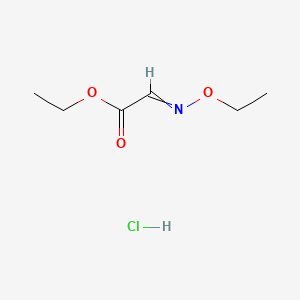![molecular formula C18H15BrClNO B12446517 3-[(4-Bromo-2-chlorophenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B12446517.png)
3-[(4-Bromo-2-chlorophenyl)amino]-5-phenylcyclohex-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-Bromo-2-chlorophenyl)amino]-5-phenylcyclohex-2-en-1-one is a complex organic compound characterized by the presence of a bromo-chlorophenyl group attached to an amino group, which is further connected to a phenylcyclohexenone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromo-2-chlorophenyl)amino]-5-phenylcyclohex-2-en-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Amino Group: The initial step involves the introduction of the amino group to the bromo-chlorophenyl ring. This can be achieved through nucleophilic substitution reactions using appropriate amines.
Cyclohexenone Formation: The next step involves the formation of the cyclohexenone ring. This can be done through aldol condensation reactions, where an aldehyde reacts with a ketone in the presence of a base.
Coupling Reactions: The final step involves coupling the amino-bromo-chlorophenyl group with the cyclohexenone structure. This can be achieved through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3-[(4-Bromo-2-chlorophenyl)amino]-5-phenylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The bromo and chloro groups can undergo nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new derivatives with different functional groups.
科学的研究の応用
3-[(4-Bromo-2-chlorophenyl)amino]-5-phenylcyclohex-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Materials Science: It is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound is investigated for its biological activity, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: It is used in the synthesis of specialty chemicals and as a precursor for other complex organic compounds.
作用機序
The mechanism of action of 3-[(4-Bromo-2-chlorophenyl)amino]-5-phenylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
類似化合物との比較
Similar Compounds
3-[(4-Bromo-2-chlorophenyl)amino]-5-phenylcyclohex-2-en-1-one: shares structural similarities with other phenylcyclohexenone derivatives and halogenated aromatic amines.
4-Bromo-2-chloroaniline: A simpler analog with similar halogenation but lacking the cyclohexenone structure.
5-Phenylcyclohex-2-en-1-one: A compound with a similar cyclohexenone structure but without the bromo-chlorophenyl group.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both bromo and chloro substituents, along with the phenylcyclohexenone core, makes it a versatile compound for various applications.
特性
分子式 |
C18H15BrClNO |
|---|---|
分子量 |
376.7 g/mol |
IUPAC名 |
3-(4-bromo-2-chloroanilino)-5-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C18H15BrClNO/c19-14-6-7-18(17(20)10-14)21-15-8-13(9-16(22)11-15)12-4-2-1-3-5-12/h1-7,10-11,13,21H,8-9H2 |
InChIキー |
JNFBAZMJOHFQGG-UHFFFAOYSA-N |
正規SMILES |
C1C(CC(=O)C=C1NC2=C(C=C(C=C2)Br)Cl)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-iodobenzamide](/img/structure/B12446436.png)
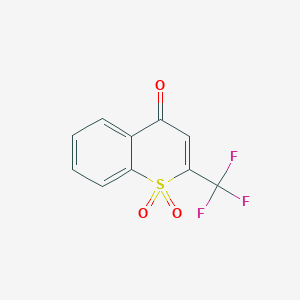
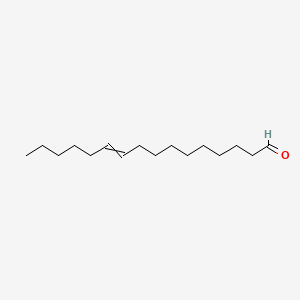
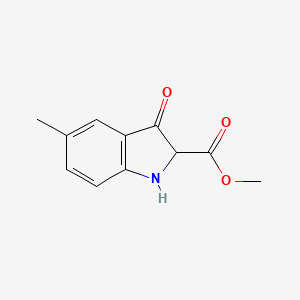
![7-tert-butyl-2-{4-[3-(4-chlorophenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12446469.png)
![4-[(E)-({4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}imino)methyl]benzonitrile](/img/structure/B12446481.png)
![4H,6H,7H-Thiopyrano[4,3-D][1,3]thiazol-2-amine hydrochloride](/img/structure/B12446483.png)
![4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)morpholine](/img/structure/B12446486.png)
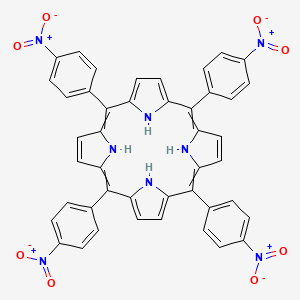
![Ethyl 5-hydroxy-6,10-dimethoxy-2-trifluoromethyl-4,5-dihydro-2,5-methanofuro[3,2-H][1,3]benzoxathiepine-4-carboxylate](/img/structure/B12446492.png)
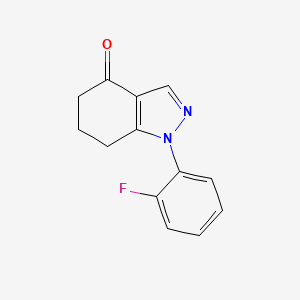
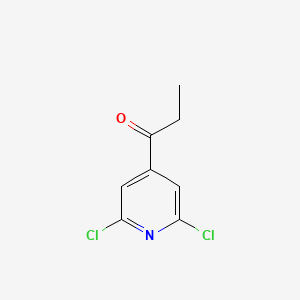
![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12446513.png)
